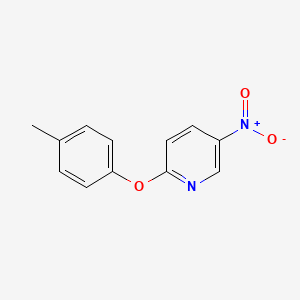

2-(4-Methylphenoxy)-5-nitropyridine

Descripción

2-(4-Methylphenoxy)-5-nitropyridine (C₁₂H₁₀N₂O₃, MW 230.23, CAS 28232-34-0) is a nitropyridine derivative featuring a 4-methylphenoxy substituent at the 2-position and a nitro group at the 5-position of the pyridine ring. Its synthesis involves the nucleophilic substitution of 2-chloro-5-nitropyridine with p-cresol in the presence of sodium hydroxide, yielding colorless crystals after purification . Single-crystal X-ray analysis reveals an orthorhombic lattice (space group Pbca) with a dihedral angle of 61.16° between the pyridyl and benzene rings. The nitro group is coplanar with the pyridine ring (O–N–C–C torsion angle: -178.1°), and crystal packing is stabilized by C–H⋯O hydrogen bonds and π-π interactions (centroid distance: 3.8259 Å) .

Propiedades

IUPAC Name |

2-(4-methylphenoxy)-5-nitropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-9-2-5-11(6-3-9)17-12-7-4-10(8-13-12)14(15)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTZDECKXDXHIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-(4-Methylphenoxy)-5-nitropyridine serves as an important building block for synthesizing pharmaceutical compounds with potential therapeutic effects. It has been explored for its role in developing new antimicrobial agents targeting resistant strains of pathogens, such as Mycobacterium tuberculosis. The compound's ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis positions it as a candidate for further drug development .

Biological Studies

The compound is studied for its effects on carotenoid biosynthesis, particularly its interaction with phytoene desaturase, an enzyme crucial for the photosynthetic apparatus in green plants. By inhibiting this pathway, this compound can lead to reduced photosynthetic activity and altered cellular functions. This application is particularly relevant in agricultural research where understanding plant responses to such inhibitors can inform crop management strategies.

Materials Science

In materials science, this compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties allow it to be integrated into various formulations that require specific mechanical or thermal characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various diaryl ether compounds, including derivatives of this compound against M. tuberculosis. Results indicated that these compounds effectively inhibited both sensitive and resistant strains by targeting InhA, an essential enzyme in bacterial fatty acid synthesis .

Case Study 2: Agricultural Impact

Research on the effects of this compound on plant physiology demonstrated significant reductions in chlorophyll content and photosynthetic efficiency when applied to certain crops. This highlights its potential use as a herbicide or growth regulator in agricultural settings.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(4-Methylphenoxy)-5-nitropyridine with structurally analogous nitropyridine derivatives:

Q & A

Q. What synthetic methods are reported for 2-(4-Methylphenoxy)-5-nitropyridine, and what are the critical parameters for optimizing yield and purity?

The compound is synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting 2-chloro-5-nitropyridine with p-cresol in aqueous NaOH under reflux conditions . Key parameters include:

- Reaction temperature : Maintain 80–90°C to balance reaction rate and side-product formation.

- Solvent system : Use a polar aprotic solvent (e.g., DMF) or aqueous NaOH to enhance nucleophilicity.

- Stoichiometry : A 1:1.2 molar ratio of 2-chloro-5-nitropyridine to p-cresol ensures complete conversion.

- Workup : Neutralize with dilute HCl and recrystallize from ethanol to isolate colorless crystals (yield ~75–85%) .

Q. How is the crystal structure of this compound determined, and what are the key structural features?

Single-crystal X-ray diffraction (SC-XRD) at 293 K reveals an orthorhombic lattice (space group Pbca) with unit cell parameters:

- a = 7.2818(18) Å, b = 11.977(2) Å, c = 25.362(5) Å .

Key structural insights: - The nitro group and pyridine ring are nearly coplanar (O–N–C–C angle: 178.1°), favoring resonance stabilization.

- Supramolecular chains along [010] arise from C–H⋯O hydrogen bonds (2.66–2.78 Å) and π-π stacking (centroid distance: 3.8259(18) Å) between adjacent aromatic rings .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

While toxicity data are limited, standard precautions include:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste disposal : Segregate waste and consult certified agencies for nitro-aromatic compound disposal .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic structure and thermochemical properties. Key steps:

- Geometry optimization : Use a basis set like 6-311G(d,p) to model nitro and methylphenoxy groups.

- NBO analysis : Examine charge distribution; the nitro group withdraws electron density, polarizing the pyridine ring .

- TD-DFT : Simulate UV-Vis spectra and compare with experimental λmax to validate excited-state behavior .

Q. How can supramolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

The C–H⋯O and π-π interactions ( ) contribute to:

- Thermal stability : Strong intermolecular forces elevate melting points.

- Solubility : Planar stacking reduces solubility in polar solvents.

- Solid-state reactivity : Proximity of nitro groups may facilitate photochemical reactions.

Experimental validation: - Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H contacts: ~12% of surface area).

- DSC/TGA : Correlate decomposition temperatures with interaction strength .

Q. What are the best practices for refining crystallographic data of nitro-aromatic compounds using software like SHELXL?

- Hydrogen placement : Use HFIX commands for aromatic H atoms; refine methyl groups isotropically.

- Disorder handling : Apply PART and SUMP instructions for disordered nitro or methylphenoxy moieties.

- Validation tools : Check Rint (<5%) and Flack parameter to ensure data quality.

- Data/parameter ratio : Maintain ≥12:1 (e.g., 1951 reflections for 156 parameters in ) .

Q. How can the nitro group in this compound be leveraged in palladium-catalyzed cross-coupling reactions?

The nitro group acts as a directing group and can participate in:

- Suzuki-Miyaura coupling : Replace the nitro group with aryl boronic acids under Pd(PPh3)4 catalysis.

- Fluoro-carbonylation : Use Pd catalysts with CO surrogates (e.g., 2-(difluoromethoxy)-5-nitropyridine) to synthesize acyl fluorides (yields up to 99%) .

Optimization tips : - Ligand selection : Bulky ligands (e.g., XPhos) suppress nitro-group reduction.

- Solvent : Toluene or DMF at 100–120°C enhances reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.